6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione
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Overview
Description
6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione is a heterocyclic compound that features a triazine ring substituted with an aminophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione typically involves the reaction of 2-aminophenyl hydrazine with dimethyl malonate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazine ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The triazine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminophenyl benzothiazole
- 2-Aminophenyl thiazole-5-carboxamide
- 2-Aminophenyl benzimidazole
Uniqueness
6-(2-Aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits a combination of stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
61602-98-0 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
6-(2-aminophenyl)-2,4-dimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H12N4O2/c1-14-10(16)9(13-15(2)11(14)17)7-5-3-4-6-8(7)12/h3-6H,12H2,1-2H3 |
InChI Key |
WXVPRJGVCPQMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C)C2=CC=CC=C2N |
Origin of Product |
United States |
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